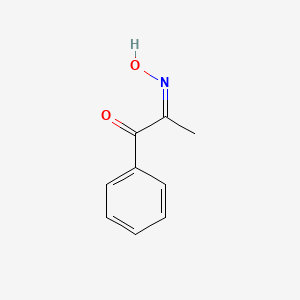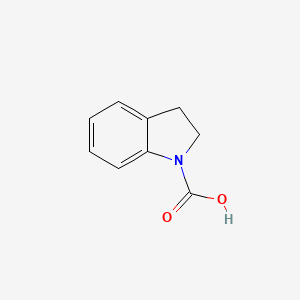
7-Methyl-1H-indazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Méthyl-1H-indazole-4-carbaldéhyde est un composé hétérocyclique appartenant à la famille des indazoles. Les indazoles sont connus pour leurs diverses activités biologiques et sont souvent utilisés comme structures de base en chimie médicinale. La présence d'un groupe méthyle en position 7 et d'un groupe aldéhyde en position 4 rend ce composé particulièrement intéressant pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 7-Méthyl-1H-indazole-4-carbaldéhyde peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, en partant du 2-méthyl-3-nitrobenzaldéhyde, une étape de réduction suivie d'une cyclisation peut donner le dérivé indazole souhaité. Les réactions catalysées par des métaux de transition, telles que celles impliquant le cuivre ou le palladium, sont souvent utilisées pour faciliter la formation du cycle indazole .
Méthodes de production industrielle : Dans un contexte industriel, la production de 7-Méthyl-1H-indazole-4-carbaldéhyde peut impliquer des réactions à grande échelle utilisant des conditions optimisées pour assurer un rendement élevé et une pureté. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions : Le 7-Méthyl-1H-indazole-4-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le cycle indazole peut subir des réactions de substitution électrophile, en particulier au niveau de l'atome d'azote ou du cycle aromatique.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'hydrure de lithium et d'aluminium dans l'éther.
Substitution : Électrophiles tels que les halogénures d'alkyle ou les chlorures d'acyle en présence d'une base.
Principaux produits formés :
Oxydation : Acide 7-méthyl-1H-indazole-4-carboxylique.
Réduction : 7-Méthyl-1H-indazole-4-méthanol.
Substitution : Divers dérivés d'indazole substitués en fonction de l'électrophile utilisé.
Applications De Recherche Scientifique
Le 7-Méthyl-1H-indazole-4-carbaldéhyde a plusieurs applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de dérivés d'indazole plus complexes, qui sont précieux dans la découverte et le développement de médicaments.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux produits pharmaceutiques ciblant des maladies spécifiques.
Industrie : Il est utilisé dans la synthèse de produits chimiques et de matériaux spécialisés présentant des propriétés uniques.
5. Mécanisme d'action
Le mécanisme d'action du 7-Méthyl-1H-indazole-4-carbaldéhyde dépend de son application spécifique. En chimie médicinale, les dérivés d'indazole agissent souvent en interagissant avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La présence du groupe aldéhyde permet une liaison covalente avec des sites nucléophiles sur les protéines, ce qui peut entraîner l'inhibition de l'activité enzymatique ou la modulation de la fonction des récepteurs. Les voies exactes et les cibles moléculaires peuvent varier en fonction du dérivé spécifique et de son utilisation prévue .
Composés similaires :
1H-Indazole-4-carbaldéhyde : Il n'a pas le groupe méthyle en position 7, ce qui peut influencer sa réactivité et son activité biologique.
7-Méthyl-1H-indazole-3-carbaldéhyde : La position du groupe aldéhyde est différente, ce qui peut affecter les propriétés chimiques et les applications du composé.
Acide 1H-indazole-4-carboxylique :
Unicité : Le 7-Méthyl-1H-indazole-4-carbaldéhyde est unique en raison du positionnement spécifique des groupes méthyle et aldéhyde, ce qui peut influencer son comportement chimique et son activité biologique.
Mécanisme D'action
The mechanism of action of 7-Methyl-1H-indazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, indazole derivatives often act by interacting with specific molecular targets, such as enzymes or receptors. The presence of the aldehyde group allows for covalent bonding with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets can vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
1H-Indazole-4-carbaldehyde: Lacks the methyl group at the 7-position, which can influence its reactivity and biological activity.
7-Methyl-1H-indazole-3-carbaldehyde: The position of the aldehyde group is different, which can affect the compound’s chemical properties and applications.
1H-Indazole-4-carboxylic acid:
Uniqueness: 7-Methyl-1H-indazole-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which can influence its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
7-methyl-1H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7(5-12)8-4-10-11-9(6)8/h2-5H,1H3,(H,10,11) |
Clé InChI |
BXRLCEWSOGLMKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C=O)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)
![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)
![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)
![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)

